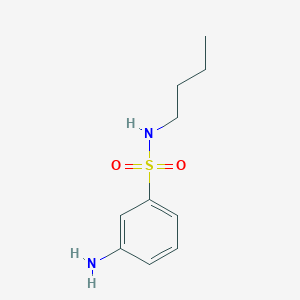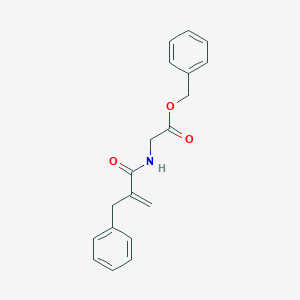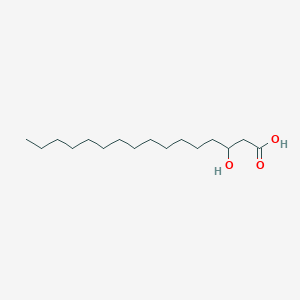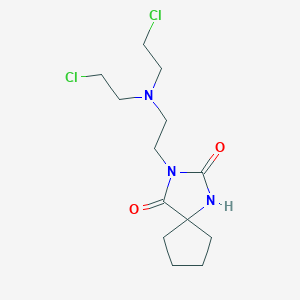
Cypenhymustine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cypenhymustine is a synthetic compound that belongs to the family of nitrogen mustards. It is a potent cytotoxic agent that has been extensively studied for its potential use in cancer therapy. Cypenhymustine has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
Cypenhymustine exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. It forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links, which interfere with DNA replication and transcription. This ultimately leads to cell death.
生化学的および生理学的効果
Cypenhymustine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing G2/M cell cycle arrest. Cypenhymustine has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of cypenhymustine is its potent cytotoxic effects on cancer cells. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, cypenhymustine has some limitations in lab experiments. It is a highly reactive compound and requires special handling and storage conditions. It also has a short half-life, which limits its efficacy in vivo.
将来の方向性
There are several future directions for the development of cypenhymustine as a cancer therapy. One potential direction is the development of novel drug delivery systems that can improve the efficacy and safety of cypenhymustine. Another direction is the identification of biomarkers that can predict the response of cancer cells to cypenhymustine. Additionally, the combination of cypenhymustine with other cancer therapies may improve its efficacy and reduce the risk of drug resistance.
合成法
Cypenhymustine is synthesized through a multi-step process that involves the reaction of aniline with chloroacetyl chloride to form N-(chloroacetyl)aniline. This intermediate is then reacted with nitrogen mustard to form cypenhymustine.
科学的研究の応用
Cypenhymustine has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and lymphoma.
特性
CAS番号 |
150380-35-1 |
|---|---|
製品名 |
Cypenhymustine |
分子式 |
C13H21Cl2N3O2 |
分子量 |
322.2 g/mol |
IUPAC名 |
3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H21Cl2N3O2/c14-5-7-17(8-6-15)9-10-18-11(19)13(16-12(18)20)3-1-2-4-13/h1-10H2,(H,16,20) |
InChIキー |
SSPKQVAQJYNRQQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
正規SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
同義語 |
3-(2-(bis(2'-chloroethyl)amino)ethyl)-5,5-tetramethylenehydantoin cypenhymustine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



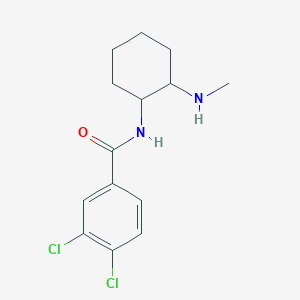
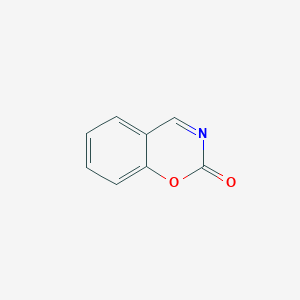
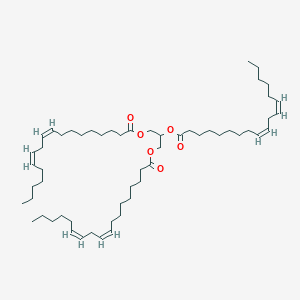



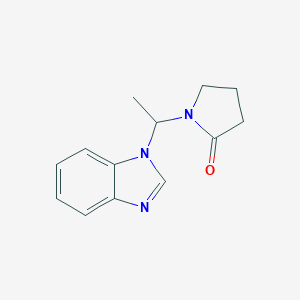

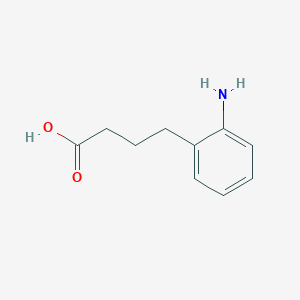
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
